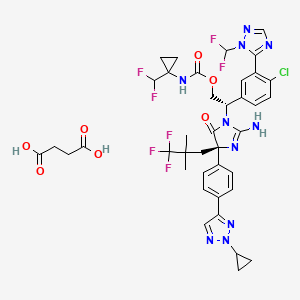
HIV protease-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV protease-IN-1 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation and replication of the virus. By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV protease-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents and conditions used in these synthetic routes include:
Formation of intermediates: Reagents such as isobutylamine, acetonitrile, and aryl sulfonyl chloride are used under conditions like 80°C for 6 hours.
Coupling reactions: Reagents like EDCI, HOBt, and DMAP in anhydrous DMF under argon atmosphere at 0°C to room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high purity and yield. This often includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
HIV protease-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) catalyst under room temperature.
Substitution: Reagents like aryl sulfonyl chloride in the presence of bases like DIEA and DMAP in THF at 0°C to room temperature.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its potent inhibitory activity against HIV-1 protease .
Wissenschaftliche Forschungsanwendungen
HIV protease-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
HIV protease-IN-1 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles . The molecular targets involved include the catalytic residues Asp25, Thr26, and Gly27 of the HIV-1 protease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness
HIV protease-IN-1 is unique due to its high binding affinity and specificity for the HIV-1 protease enzyme. It has shown significant efficacy against drug-resistant strains of HIV, making it a valuable compound in the ongoing fight against HIV/AIDS .
Eigenschaften
Molekularformel |
C39H40ClF7N10O7 |
|---|---|
Molekulargewicht |
929.2 g/mol |
IUPAC-Name |
[(2S)-2-[(4R)-2-amino-4-[4-(2-cyclopropyltriazol-4-yl)phenyl]-5-oxo-4-(3,3,3-trifluoro-2,2-dimethylpropyl)imidazol-1-yl]-2-[4-chloro-3-[2-(difluoromethyl)-1,2,4-triazol-3-yl]phenyl]ethyl] N-[1-(difluoromethyl)cyclopropyl]carbamate;butanedioic acid |
InChI |
InChI=1S/C35H34ClF7N10O3.C4H6O4/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40;5-3(6)1-2-4(7)8/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55);1-2H2,(H,5,6)(H,7,8)/t25-,34-;/m1./s1 |
InChI-Schlüssel |
XYOFGPYJEVLJDH-JIQBXTIVSA-N |
Isomerische SMILES |
CC(C)(C[C@]1(C(=O)N(C(=N1)N)[C@H](COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(CC1(C(=O)N(C(=N1)N)C(COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



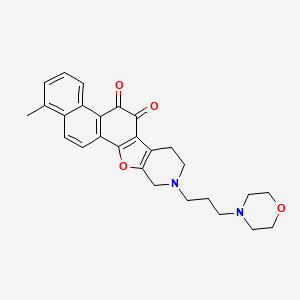
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
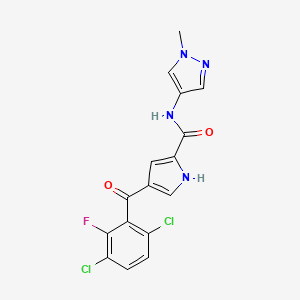
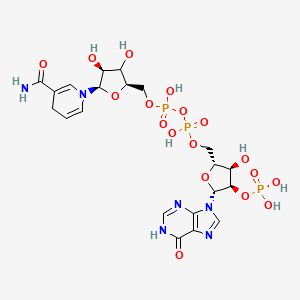

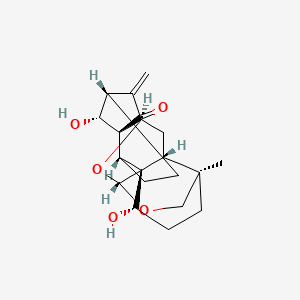
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)
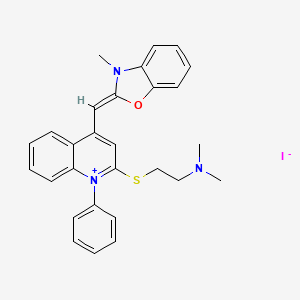
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)
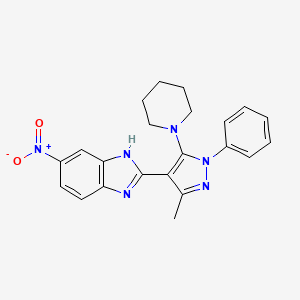
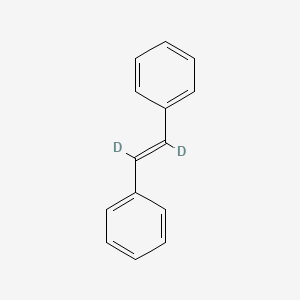
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)
